Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Description

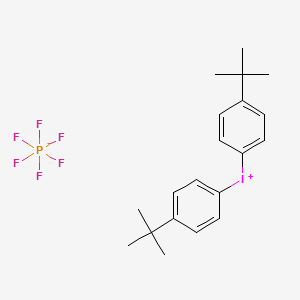

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is an organic compound with the molecular formula C20H26F6IP. It is a white to almost white powder or crystalline solid, known for its use as a photoinitiator in various polymerization processes . This compound is particularly valued for its high efficiency in initiating photopolymerization reactions, making it a crucial component in the production of coatings, inks, and adhesives .

Properties

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLNCQWBHTSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552278 | |

| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61358-25-6 | |

| Record name | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61358-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

Reagents :

- tert-butylbenzene (16.1 g)

- Iodine (5.1 g)

- p-toluenesulfonic acid (10.3 g)

- Hydrogen peroxide (50%) (10.3 g)

- Dichloroethane (50 mL)

Conditions :

- Temperature: 60°C

- Reaction time: 48 hours

- Solvent: Dichloroethane

Post-reaction steps :

Key Data

| Parameter | Value |

|---|---|

| Yield (after purification) | 69% |

| Intermediate (before KPF₆ exchange) | Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate |

| Final product purity | ≥98.0% (HPLC) |

Mechanistic Insight :

The reaction proceeds via oxidative coupling of tert-butylbenzene with iodine, facilitated by p-toluenesulfonic acid. Hydrogen peroxide acts as the oxidizing agent, forming the iodonium intermediate. The bulky tert-butyl groups enhance steric stability, reducing side reactions like ligand scrambling.

m-CPBA-Mediated Synthesis

This method employs m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent, offering improved control over regioselectivity.

Reaction Protocol

Reagents :

- tert-butylbenzene (4.0 equiv.)

- Iodine (1.0 equiv.)

- m-CPBA (3.0 equiv.)

- p-toluenesulfonic acid (PTSA) (4.0 equiv.)

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature (20–25°C)

- Reaction time: 14 hours

Counterion Exchange :

Key Data

| Parameter | Value |

|---|---|

| Reaction medium | DCM |

| Oxidizing agent | m-CPBA |

| Intermediate formation | Diaryliodonium tosylate |

| Product appearance | White crystalline solid |

Advantages :

- m-CPBA provides milder oxidative conditions, reducing decomposition of tert-butyl groups.

- Higher solvent compatibility (DCM) compared to dichloroethane.

Counterion Exchange Techniques

The final step in both methods involves replacing the tosylate or other anions with PF₆⁻.

General Procedure

- Solvent : Ethanol or aqueous DCM

- Reagent : Saturated KPF₆ solution

- Conditions :

- Stirring at room temperature (2–4 hours)

- Filtration to isolate PF₆⁻ salt

Solvent Optimization :

| Solvent System | Efficiency | Notes |

|---|---|---|

| Ethanol | High | Preferred for stable PF₆⁻ salts |

| Aqueous DCM | Moderate | Requires careful phase separation |

Industrial Production Considerations

Large-scale synthesis prioritizes yield optimization and cost-effectiveness.

Chemical Reactions Analysis

Photopolymerization Reactions

The compound acts as a high-efficiency ultraviolet (UV) curing agent, initiating cationic polymerization of epoxides, vinyl ethers, and other monomers. Key characteristics include:

Mechanism

- Upon UV exposure (250–400 nm), the iodonium salt undergoes heterolytic cleavage, releasing a proton (H⁺) and forming a highly reactive aryl radical cation .

- The generated acid (HPF₆) catalyzes ring-opening polymerization of epoxides or chain-growth polymerization of vinyl monomers .

Reaction Parameters

Substitution Reactions

The iodonium center participates in nucleophilic aromatic substitution (NAS) or ligand-exchange reactions:

Key Reactions

- Nucleophilic Displacement

- Cross-Coupling Reactions

Thermal Stability

Photodegradation

- Prolonged UV exposure leads to C-I bond cleavage, forming 4-tert-butylphenol and iodine byproducts .

Comparative Reactivity with Analogous Salts

| Compound | Reactivity (vs. Bis(4-t-BuPh)I⁺PF₆⁻) | Applications |

|---|---|---|

| Diphenyliodonium hexafluorophosphate | Lower thermal stability | Low-cost coatings |

| Triarylsulfonium salts | Higher acidity but slower initiation | Deep-section curing |

| Ferrocenium derivatives | Visible-light activation | Biomedical adhesives |

Research Findings

- Efficiency in LED Systems : When paired with ITX sensitizers, achieves >95% monomer conversion under 385 nm LED light .

- Toxicity Mitigation : Lower cytotoxicity compared to SbF₆⁻ analogs, making it suitable for dental composites .

- Environmental Impact : Classified as an aquatic toxin (ECHA H400) ; requires controlled disposal.

Large-Scale Preparation

- Step 1 : Oxidative coupling of 4-tert-butylphenol with iodine in dichloroethane/H₂O₂ .

- Step 2 : Anion exchange with KPF₆ in ethanol, yielding 69% pure product .

Key Analytical Data

- ¹H NMR (CDCl₃) : δ 7.68 (d, J = 7.9 Hz, Ar-H), 1.42 (s, t-Bu) .

- Elemental Analysis : C 40.91%, H 4.44%, I 18.8% (Galbraith Labs) .

This compound’s versatility in photopolymerization and cross-coupling reactions positions it as a critical tool in materials science, though its environmental hazards necessitate careful handling .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Overview : BTPI is widely recognized as an effective photoinitiator for UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate polymerization processes.

Key Properties :

- High reactivity under UV light.

- Ability to generate free radicals efficiently.

Applications :

- UV-Cured Coatings : Used in automotive, furniture, and industrial coatings to provide durable finishes.

- Inks : Essential in the printing industry for fast-drying inks.

| Application Area | Benefits | Examples |

|---|---|---|

| UV-Curable Coatings | Durable and scratch-resistant | Automotive finishes |

| Inks | Quick drying | Printing on various substrates |

Electronics Manufacturing

Overview : In the electronics sector, BTPI is utilized in the production of photoresists for semiconductor fabrication. Its properties allow for high-resolution patterning essential for miniaturizing electronic components.

Key Features :

- Excellent resolution capabilities.

- Compatibility with various substrates.

Applications :

- Photoresists : Critical in photolithography processes used for circuit boards and microchips.

| Application Area | Benefits | Examples |

|---|---|---|

| Photoresists | High resolution and precision | Semiconductor devices |

Adhesives and Sealants

Overview : BTPI enhances the performance of adhesives and sealants by improving their curing speed and overall durability. This application is particularly important in industries requiring strong bonds.

Key Benefits :

- Faster curing times.

- Improved adhesion strength.

Applications :

- Automotive Industry : Used in structural adhesives that require high strength.

- Construction : Essential for sealants that withstand environmental stressors.

| Application Area | Benefits | Examples |

|---|---|---|

| Structural Adhesives | High bond strength | Automotive assembly |

| Sealants | Weather-resistant properties | Building construction |

Biomedical Applications

Overview : Research into BTPI's use in biomedical devices focuses on its potential to enhance biocompatibility and reduce bacterial adhesion on medical implants.

Key Features :

- Potential to improve device longevity.

- Biocompatible coatings can minimize infection risks.

Applications :

- Medical Implants : Coatings that enhance safety and performance of implants such as stents and prosthetics.

| Application Area | Benefits | Examples |

|---|---|---|

| Medical Devices | Reduced bacterial adhesion | Stents, orthopedic implants |

Research in Organic Synthesis

Overview : In organic synthesis, BTPI serves as a reagent for various chemical transformations. Its stability and reactivity make it a valuable tool for developing new compounds, particularly in pharmaceutical research.

Key Applications :

- Reagent for Synthesis Reactions : Facilitates the formation of complex organic molecules.

| Application Area | Benefits | Examples |

|---|---|---|

| Organic Synthesis | Versatile reagent | Pharmaceutical compound development |

Case Studies

- Polymerization Efficiency Study

- Biomedical Coating Development

-

Electronics Fabrication Innovations

- Innovations in using BTPI in photoresists have resulted in improved resolution in semiconductor manufacturing, allowing for smaller circuit designs which are crucial for modern electronics .

Mechanism of Action

The mechanism by which bis(4-tert-butylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive species upon exposure to UV or LED light. These reactive species initiate the polymerization of monomers, leading to the formation of polymers . The molecular targets include the monomers and oligomers present in the reaction mixture, and the pathways involved are primarily radical polymerization pathways .

Comparison with Similar Compounds

Similar Compounds

- Diphenyliodonium hexafluorophosphate

- Bis(4-methylphenyl)iodonium hexafluorophosphate

- Bis(4-tert-butylphenyl)iodonium triflate

- Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Uniqueness

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under both UV and LED light sources . This versatility makes it a preferred choice in applications requiring rapid and efficient curing processes .

Biological Activity

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (commonly referred to as Iod) is an organic compound with the molecular formula . It is primarily recognized for its role as a photoinitiator in various polymerization processes, particularly in the fields of materials science, microelectronics, and biomedical applications. This compound is characterized by its ability to generate reactive cations upon exposure to ultraviolet (UV) light, which initiates the polymerization of prepolymers and monomers.

The biological activity of this compound is largely attributed to its role in photopolymerization. Upon UV irradiation, this compound generates reactive species that can interact with cellular components, influencing various biochemical pathways. The primary mechanisms include:

- Photoinitiation of Polymerization : The compound facilitates the conversion of liquid monomers into solid polymers through cationic polymerization.

- Reactive Intermediate Generation : The reactive intermediates produced can interact with biomolecules, potentially leading to alterations in cellular function and gene expression.

Biochemical Pathways

- Cell Signaling : The reactive species generated can affect cell signaling pathways, leading to changes in cellular metabolism and function.

- Gene Expression Modulation : Exposure to this compound may induce changes in gene expression patterns due to the formation of reactive intermediates that can bind to DNA.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under specific conditions but may degrade upon prolonged exposure to light and heat. Dosage effects have been observed in animal models, where low doses effectively initiate polymerization without significant toxicity, while higher doses may lead to adverse effects.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Viability : At appropriate concentrations, it does not significantly affect cell viability but can induce apoptosis at higher concentrations.

- Reactive Oxygen Species (ROS) Production : The compound may lead to increased ROS levels, which can cause oxidative stress in cells.

Comparative Biological Activity

| Parameter | This compound | Other Photoinitiators |

|---|---|---|

| Type of Polymerization | Cationic | Free radical or cationic |

| Toxicity Profile | Low at therapeutic doses | Varies widely |

| Applications | Biomaterials, dental materials | Coatings, inks |

| Mechanism | UV-induced cation formation | UV or visible light-induced |

Case Study 1: Photopolymerization Efficiency

A study by Kanehashi et al. demonstrated that this compound effectively initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) under UV irradiation. The efficiency was attributed to the rapid generation of aryl cations, which facilitated the polymerization process effectively at low concentrations.

Case Study 2: Environmental Impact

Research has shown that this compound can be used in photocatalytic applications for environmental remediation. It has been incorporated into polymer matrices that facilitate the degradation of organic pollutants such as Bisphenol-A and Ibuprofen when exposed to UV light . This highlights its potential utility beyond traditional applications in material science.

Case Study 3: Biomedical Applications

In biomedical research, this compound has been utilized in developing biocompatible coatings for medical devices. Its ability to initiate polymerization allows for the creation of stable coatings that enhance biocompatibility while maintaining mechanical integrity .

Q & A

Q. What are the established synthetic routes for Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate, and how do reaction conditions influence yield?

The synthesis typically involves iodonium salt formation via oxidative coupling of 4-tert-butylphenyliodine(III) precursors with hexafluorophosphoric acid. Key parameters include:

- Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions like ligand scrambling .

- Solvent : Dichloromethane or acetonitrile is preferred due to their inertness and ability to stabilize reactive intermediates .

- Oxidizing agents : Selectivity for the tert-butyl-substituted product is enhanced using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) .

Q. How is this compound characterized spectroscopically?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aryl proton environments (e.g., tert-butyl group signals at δ 1.3 ppm) and confirm iodonium core integrity .

- FT-IR : Peaks at 840–860 cm<sup>−1</sup> (PF6<sup>−</sup> stretching) and 1600 cm<sup>−1</sup> (C–I vibrational modes) are diagnostic .

- X-ray crystallography : Resolves steric effects of tert-butyl groups on crystal packing, revealing distorted tetrahedral geometry around iodine .

Q. What are the primary applications of this compound in photopolymerization?

It acts as a photoacid generator (PAG) in UV-curable resins, initiating cationic polymerization via photolytic release of hexafluorophosphoric acid (HPF6). Advantages over sulfonium analogs include:

- Reduced oxygen inhibition : Tert-butyl groups enhance solubility in hydrophobic matrices, minimizing side reactions with atmospheric oxygen .

- Thermal stability : Decomposition onset >200°C, enabling high-temperature processing .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence photodecomposition kinetics compared to methyl-substituted analogs?

Comparative studies using time-resolved UV-Vis spectroscopy reveal:

- Slower decomposition : Tert-butyl groups reduce radical recombination rates (k = 1.2 × 10<sup>3</sup> s<sup>−1</sup> vs. 2.5 × 10<sup>3</sup> s<sup>−1</sup> for methyl derivatives) due to hindered iodine-centered radical mobility .

- Reduced quantum yield : Steric shielding decreases photoactivation efficiency (Φ = 0.45 vs. 0.62 for methyl analogs) .

Q. What mechanisms explain conflicting reports on this compound’s reactivity in polar vs. nonpolar solvents?

Contradictions arise from solvent-dependent ion-pair dissociation:

Q. How can experimental designs mitigate batch-to-batch variability in iodonium salt synthesis?

Q. What computational methods validate the stability of cationic species generated during photolysis?

- DFT calculations : B3LYP/6-31G* models predict tert-butyl groups stabilize the iodonium cation via hyperconjugation (charge delocalization energy = −45.2 kcal/mol) .

- Molecular dynamics : Simulate PF6<sup>−</sup> counterion mobility in polymer matrices, correlating with experimental dielectric relaxation data .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.